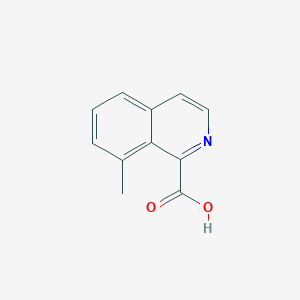
8-Methylisoquinoline-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylisoquinoline-1-carboxylic acid is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which provides an efficient route for the preparation of isoquinoline derivatives . This reaction typically involves the condensation of benzaldehyde with an amino acid, followed by cyclization and oxidation steps.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-yield synthetic routes that can be scaled up for large-scale production. These methods may include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, oxidation reactions can convert the compound into pyridine-3,4-dicarboxylic acid using reagents like potassium permanganate (KMnO4) .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions include various substituted isoquinolines and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8-Methylisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Methylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting certain enzymes or interfering with DNA replication processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids.
Quinoline: Known for its use in antimalarial drugs like chloroquine.
8-Hydroxyquinoline: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness: 8-Methylisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other isoquinoline derivatives .
Propiedades
Fórmula molecular |
C11H9NO2 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
8-methylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-6-12-10(9(7)8)11(13)14/h2-6H,1H3,(H,13,14) |
Clave InChI |
GAWGOZYJORCEKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=CN=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Hydrazonomethyl)-1H-benzo[d]imidazole](/img/structure/B12815118.png)
![N-(2-Methyl-1H-benzo[d]imidazol-1-yl)formamide](/img/structure/B12815125.png)
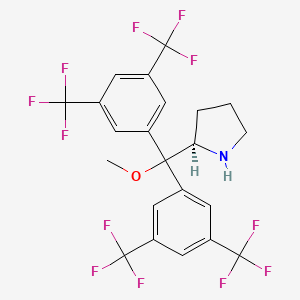
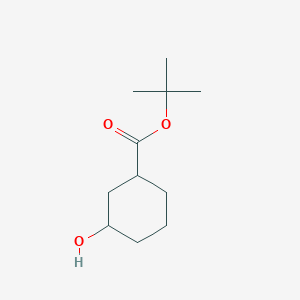
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile](/img/structure/B12815135.png)
![2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;pyrrolidine-2-carboxylic acid](/img/structure/B12815143.png)
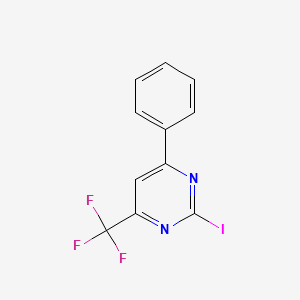
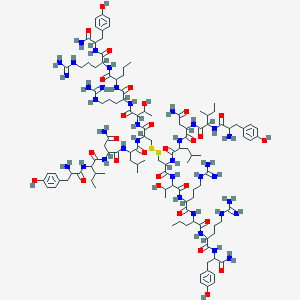

![Ethyl 2-(trimethylstannyl)thieno[3,2-b]thiophene-3-carboxylate](/img/structure/B12815175.png)


